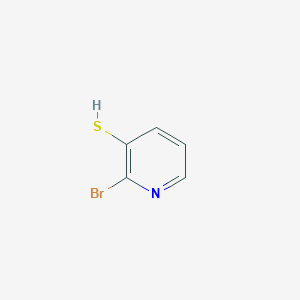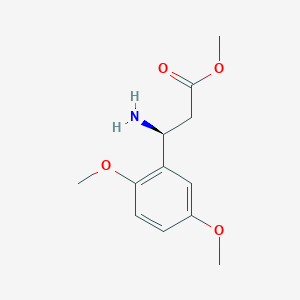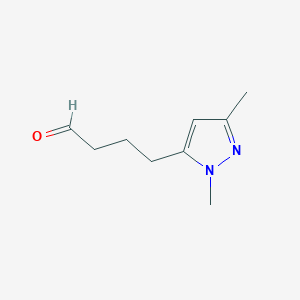
2-Bromopyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine-3-thiol is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a thiol group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3-thiol typically involves a two-step process. Initially, 2-bromopyridine is oxidized to its N-oxide form using a suitable peracid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are used under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Bromopyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in cross-coupling reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in nucleophilic aromatic substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
2-Bromopyridine: Lacks the thiol group, making it less reactive in certain substitution reactions.
3-Bromopyridine: The bromine atom is positioned differently, affecting its reactivity and applications.
4-Bromopyridine: Similar to 2-Bromopyridine but with different positional isomerism.
Uniqueness: 2-Bromopyridine-3-thiol is unique due to the presence of both bromine and thiol functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its isomers .
Propiedades
Fórmula molecular |
C5H4BrNS |
|---|---|
Peso molecular |
190.06 g/mol |
Nombre IUPAC |
2-bromopyridine-3-thiol |
InChI |
InChI=1S/C5H4BrNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Clave InChI |
JVLBOTXXLJHFPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)


![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)


![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)



